N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
4078-65-3
VCID:
VC0129333
InChI:
InChI=1S/C19H23NO4/c1-22-16-7-4-14(5-8-16)13-19(21)20-11-10-15-6-9-17(23-2)18(12-15)24-3/h4-9,12H,10-11,13H2,1-3H3,(H,20,21)
SMILES:
COC1=CC=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC
Molecular Formula:
C19H23NO4
Molecular Weight:
329.4 g/mol
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide
CAS No.: 4078-65-3
Reference Standards
VCID: VC0129333
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
CAS No. | 4078-65-3 |
---|---|
Product Name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide |
Molecular Formula | C19H23NO4 |
Molecular Weight | 329.4 g/mol |
IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide |
Standard InChI | InChI=1S/C19H23NO4/c1-22-16-7-4-14(5-8-16)13-19(21)20-11-10-15-6-9-17(23-2)18(12-15)24-3/h4-9,12H,10-11,13H2,1-3H3,(H,20,21) |
Standard InChIKey | VXBDJWHXZMSPEZ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Solubility | 49.4 [ug/mL] |
Synonyms | GS 354; N-(3,4-Dimethoxyphenethyl)-2-(p-methoxyphenyl)acetamide; N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxybenzeneacetamide; |
PubChem Compound | 4321627 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume